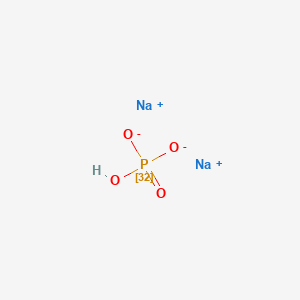

PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)

Descripción

Phosphoric-32P acid, disodium salt (8CI,9CI): , also known as disodium hydrogen phosphate (32P), is a radioactive isotope of phosphorus. It is commonly used in various scientific research applications due to its radioactive properties. The compound has the molecular formula HNa2O4P and a molecular weight of 143.976841 .

Propiedades

Número CAS |

7635-46-3 |

|---|---|

Fórmula molecular |

HNa2O4P |

Peso molecular |

142.959 g/mol |

Nombre IUPAC |

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |

Clave InChI |

BNIILDVGGAEEIG-JCIGTKTHSA-L |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES isomérico |

O[32P](=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

OP(=O)([O-])[O-].[Na+].[Na+] |

Otros números CAS |

7635-46-3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Phosphoric-32P acid, disodium salt can be synthesized by introducing radioactive phosphorus-32 into disodium hydrogen phosphate. The process involves neutron irradiation of phosphorus-31 to produce phosphorus-32, which is then incorporated into the disodium hydrogen phosphate molecule .

Industrial Production Methods: : Industrial production of phosphoric-32P acid, disodium salt typically involves the use of nuclear reactors to irradiate phosphorus-31. The irradiated phosphorus is then chemically processed to produce the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: : Phosphoric-32P acid, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.

Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or other nucleophiles.

Major Products: : The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphorus compounds, and substituted phosphate compounds .

Aplicaciones Científicas De Investigación

Phosphoric-32P acid, disodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in molecular biology for labeling nucleotides and tracking DNA synthesis.

Medicine: Utilized in radiotherapy for treating certain types of cancer.

Industry: Applied in the production of radiolabeled compounds for various industrial processes.

Mecanismo De Acción

The mechanism by which phosphoric-32P acid, disodium salt exerts its effects is primarily through its radioactive decay. The phosphorus-32 isotope emits beta particles, which can cause ionization and damage to biological molecules. This property is exploited in radiotherapy to target and destroy cancer cells. The molecular targets and pathways involved include DNA, where the beta particles induce breaks and mutations, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

Phosphoric-33P acid, disodium salt: Another radioactive isotope of phosphorus with similar applications but different radioactive properties.

Phosphoric acid, disodium salt: Non-radioactive form used in various industrial and laboratory applications.

Sodium phosphate, dibasic: A related compound used in buffer solutions and as a food additive.

Uniqueness: : Phosphoric-32P acid, disodium salt is unique due to its radioactive properties, making it particularly valuable in research and medical applications where tracing and targeted radiation are required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.